molecular formula C21H34O2 B1625353 4-Tetradecyloxybenzaldehyde CAS No. 59117-17-8

4-Tetradecyloxybenzaldehyde

Cat. No.: B1625353
CAS No.: 59117-17-8
M. Wt: 318.5 g/mol
InChI Key: UXSPOSIYWFYJOS-UHFFFAOYSA-N
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Description

4-Tetradecyloxybenzaldehyde: is an organic compound with the molecular formula C21H34O2 . It is characterized by a benzaldehyde core substituted with a tetradecyloxy group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Tetradecyloxybenzaldehyde can be synthesized through the alkylation of 4-hydroxybenzaldehyde with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Tetradecyloxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-tetradecyloxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol, 4-tetradecyloxybenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aldehyde group directs incoming electrophiles to the ortho and para positions relative to itself.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

Major Products:

    Oxidation: 4-Tetradecyloxybenzoic acid.

    Reduction: 4-Tetradecyloxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Tetradecyloxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and liquid crystals.

Mechanism of Action

The mechanism of action of 4-tetradecyloxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, the long alkyl chain imparts hydrophobic properties, making it useful in the formation of micelles and other self-assembled structures .

Comparison with Similar Compounds

  • 4-Decyloxybenzaldehyde
  • 4-Dodecyloxybenzaldehyde
  • 4-Hexadecyloxybenzaldehyde

Comparison: 4-Tetradecyloxybenzaldehyde is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to shorter or longer alkyl chain analogs, it exhibits different solubility, melting point, and reactivity. These properties make it suitable for specific applications where other analogs may not perform as effectively .

Properties

IUPAC Name

4-tetradecoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-23-21-16-14-20(19-22)15-17-21/h14-17,19H,2-13,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSPOSIYWFYJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453193
Record name 4-TETRADECYLOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59117-17-8
Record name 4-TETRADECYLOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 50 g (0.41 mole) of p-hydroxybenzaldehyde, 22.2 g (0.41 mole) of sodium methoxide and 500 ml of dried dimethylformamide was added 114 g (0.41 mole) of 1-bromotetradecane. The mixture was refluxed for 3 hours, then allowed to stand at room temperature overnight after which it was poured into ice-water and extracted with diethyl ether. The ether layer was washed with water, 5% potassium hydroxide, and saline, and dried over sodium sulfate, filtered and evaporated. The residue is recrystallized from hexane to give 4-tetradecyloxybenzaldehyde.
Quantity
50 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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